REACTION_SMILES
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[C:23]([CH2:24][CH3:25])(=[O:26])[OH:27].[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[Cl-:22].[Cl:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1.[OH2:28].[cH:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:8][C:23]([CH2:24][CH3:25])=[O:26])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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CCC(=O)Oc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |